Ring-Size Dependent Thermodynamic Stability: Glutarimide vs. Succinimide
The six-membered glutarimide ring is measurably less stable than the five-membered succinimide ring, a key differentiator for processes involving thermal decomposition. In a comparative pyrolysis study, the bond dissociation energy of the C-N bond in glutarimide was calculated to be 347.0 kJ/mol, while the same bond in succinimide was 334.3 kJ/mol [1]. This 12.7 kJ/mol difference demonstrates that succinimide's five-membered ring confers greater structural stability from a thermodynamic perspective, influencing reaction pathways and decomposition products.
| Evidence Dimension | Thermodynamic Stability (C-N Bond Dissociation Energy) |
|---|---|
| Target Compound Data | 347.0 kJ/mol |
| Comparator Or Baseline | Succinimide (334.3 kJ/mol) |
| Quantified Difference | Glutarimide is 12.7 kJ/mol less stable (higher energy) than succinimide. |
| Conditions | Pyrolysis study using density functional theory (DFT) calculations at the M06-2X/6-311++G(d,p) level of theory. |
Why This Matters
This difference is critical for selecting materials in high-temperature applications (e.g., pyrolysis, combustion) where decomposition kinetics and product profiles are governed by thermodynamic stability.
- [1] Chen, G., et al. (2024). Formation mechanism of NOx precursors during the pyrolysis of glutarimide and succinimide. Science of The Total Environment, 912, 169028. View Source
